Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate
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Overview
Description
Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a heterocyclic compound belonging to the quinolone family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a nitro group at the 6-position, a keto group at the 4-position, and a carboxylate ester at the 2-position. The molecular formula of this compound is C11H8N2O5, and it has a molecular weight of 248.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves the reaction of aromatic amines with diethyl acetylenedicarboxylate, followed by hydroamination and intramolecular Friedel–Crafts reaction . Another method involves the reaction of 2-(N-tosylamido)benzothioates with activated alkynes in the presence of triphenylphosphine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The keto group can be reduced to a hydroxyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted quinolines, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial activity. The quinoline core can intercalate with DNA, inhibiting DNA synthesis and function .
Comparison with Similar Compounds
Similar Compounds
Methyl 8-nitro-4-oxochromene-2-carboxylate: Similar structure but with a chromene core instead of a quinoline core.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position instead of a keto group.
Quinoline derivatives: Various quinoline derivatives with different substituents at the 6-position and other positions.
Uniqueness
Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a nitro group and a keto group in the quinoline core makes it a versatile intermediate for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
methyl 6-nitro-4-oxo-1H-quinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5/c1-18-11(15)9-5-10(14)7-4-6(13(16)17)2-3-8(7)12-9/h2-5H,1H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNPBZVQMSFLIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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